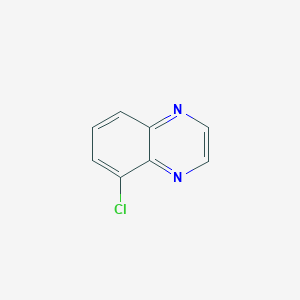

5-Chloroquinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPVFVMARCHULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344371 | |

| Record name | 5-Chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62163-09-1 | |

| Record name | 5-Chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloroquinoxaline: A Comprehensive Physicochemical Profile for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their versatile biological activities, ranging from anticancer to antimicrobial, make them a fertile ground for the development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth examination of the physicochemical properties of a key intermediate, 5-Chloroquinoxaline. Understanding these fundamental characteristics is paramount for its effective utilization in the synthesis of new chemical entities and for predicting their pharmacokinetic and pharmacodynamic behavior. While experimental data for the parent this compound is limited in some areas, this guide consolidates available information and provides context through related compounds and established experimental methodologies.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS RN: 62163-09-1) are summarized in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature, as indicated by safety data sheets which often state "no data available".[4]

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂ | [5] |

| Molecular Weight | 164.59 g/mol | [5] |

| Melting Point | Data not available | [4] |

| Boiling Point | Data not available | [4] |

| Solubility in Water | Data not available | [4] |

| logP (Octanol/Water) | 0.77 | [5] |

| pKa | Data not available |

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped gently to ensure the sample is compact.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[7]

-

Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.[6]

-

Determination: A second, more precise measurement is performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[6][7]

-

Melting Range: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8] A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, a micro boiling point determination method is employed.

Protocol:

-

Apparatus Setup: A small amount of the liquid is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[9][10][11]

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).[12]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Determination: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Aqueous Solubility Determination

The solubility of a compound in water can be determined by the shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

The shake-flask method is the classical and most reliable method for determining the lipophilicity of a compound.[13][14]

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[15][16]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two layers.[15][16]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[15]

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[15][17]

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[16]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[18][19]

Protocol:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a co-solvent mixture if the compound has low aqueous solubility.[20] The ionic strength of the solution is kept constant.[19][21]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).[19][21]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[18][21]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[21] For multiprotic acids, difference plots can be used for analysis.[20][22]

Biological and Pharmacological Context

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2] These activities include:

-

Anticancer: Many quinoxaline derivatives have demonstrated potent anticancer activity.[3] A notable example is Chloroquinoxaline sulfonamide (CQS), a derivative of this compound, which has entered clinical trials as an antitumor agent.[23]

-

Antimicrobial: Quinoxaline-based compounds have shown significant antibacterial and antifungal properties.[1][2][24]

-

Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects.[2]

-

Antiviral and Anti-HIV: The quinoxaline nucleus is a component of various compounds with antiviral and anti-HIV activity.[3]

The diverse biological effects of quinoxalines stem from their ability to interact with various biological targets. The specific mechanism of action is often dependent on the substitution pattern on the quinoxaline ring.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: Workflow for logP determination by the shake-flask method.

Caption: General synthesis pathway for quinoxaline derivatives.

Conclusion

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. ursinus.edu [ursinus.edu]

- 9. scribd.com [scribd.com]

- 10. ivypanda.com [ivypanda.com]

- 11. chymist.com [chymist.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. Shake Flask LogD | Domainex [domainex.co.uk]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Data of 5-Chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Chloroquinoxaline, a significant heterocyclic compound utilized in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to be a core resource for researchers and professionals engaged in the synthesis, characterization, and application of quinoxaline derivatives.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~2.0 |

| H-3 | 8.6 - 8.8 | d | ~2.0 |

| H-6 | 7.7 - 7.9 | t | ~8.0 |

| H-7 | 7.6 - 7.8 | d | ~8.0 |

| H-8 | 8.0 - 8.2 | d | ~8.0 |

Table 2: ¹³C NMR Spectral Data of this compound

Note: The following ¹³C NMR data are estimated based on known substituent effects on the quinoxaline ring system and data from related derivatives.[1][2] The expected chemical shifts are in chloroform-d (CDCl₃) as the solvent.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~145 |

| C-4a | ~141 |

| C-5 | ~132 |

| C-6 | ~129 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~142 |

Table 3: IR Spectral Data of this compound

Note: The following are characteristic infrared absorption frequencies expected for this compound based on the functional groups present.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1650 | Medium to Strong | C=N stretch (quinoxaline ring) |

| 1450 - 1580 | Medium to Strong | Aromatic C=C ring stretch |

| 1000 - 1200 | Medium | In-plane C-H bending |

| 750 - 850 | Strong | Out-of-plane C-H bending |

| 700 - 800 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data of this compound

Data obtained from a standard mass spectrometry database.[6] The fragmentation pattern is consistent with related heterocyclic compounds.[7][8][9]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 166 | ~33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 129 | ~70 | [M-Cl]⁺ |

| 102 | ~40 | [M-Cl-HCN]⁺ |

| 75 | ~30 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectral characterization of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz or 125 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Ionization: Electron Impact (EI) ionization is commonly used, with an electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer. The mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral analysis of this compound.

Conclusion

The spectral data presented in this guide provide a foundational understanding of the structural characteristics of this compound. While complete, experimentally verified high-resolution NMR data remains a point for further investigation, the provided information, based on established principles and data from analogous compounds, serves as a robust starting point for researchers. The detailed experimental protocols offer practical guidance for the replication and verification of these findings. This technical guide aims to facilitate further research and development in the promising field of quinoxaline chemistry.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. scribd.com [scribd.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 5-Chloroquinoxaline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-Chloroquinoxaline in various organic solvents. Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols and the underlying principles for researchers to generate this critical data in their own laboratories.

Introduction to this compound and the Importance of Solubility Data

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its chemical structure, featuring a chlorinated benzene ring fused to a pyrazine ring, suggests a moderate polarity. Solubility is a fundamental physicochemical property that is critical in various stages of research and development. In drug discovery, solubility influences bioavailability, formulation, and dosage. In organic synthesis, it is crucial for reaction kinetics, purification, and crystallization. Therefore, a thorough understanding of this compound's solubility in a range of organic solvents is essential for its effective application.

Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The overall polarity of a molecule is a result of the balance between its non-polar and polar functional groups. The presence of nitrogen atoms and the chloro-substituent in this compound introduces polarity, while the bicyclic aromatic system contributes to its non-polar character.

When selecting solvents for solubility studies of this compound, it is advisable to consider a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, dichloromethane) and polar protic (e.g., methanol, ethanol).

Experimental Protocol for a Quantitative Solubility Study: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] This method involves equilibrating a surplus of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. For pharmaceutical applications, temperatures such as room temperature (25 °C) and physiological temperature (37 °C) are often relevant.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.

-

Qualitative Solubility Assessment

For a rapid initial screening, a qualitative assessment of solubility can be performed.

Procedure:

-

Place a small, known amount of this compound (e.g., 1-5 mg) into a small test tube or vial.

-

Add a small volume of the test solvent (e.g., 0.1 mL) and vortex or shake vigorously.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, the compound is considered soluble. If it does not, add another portion of the solvent and repeat the observation.

-

Based on the amount of solvent required to dissolve the solid, the solubility can be qualitatively described as very soluble, soluble, sparingly soluble, or insoluble.

Data Presentation

While no specific quantitative data for this compound is currently available, the results of the experimental determination should be summarized in a clear and structured table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) |

| Hexane | 1.88 | To be determined |

| Toluene | 2.38 | To be determined |

| Dichloromethane | 8.93 | To be determined |

| Acetone | 20.7 | To be determined |

| Ethyl Acetate | 6.02 | To be determined |

| Methanol | 32.7 | To be determined |

| Ethanol | 24.5 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While published solubility data for this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocol for the shake-flask method and considering the principles of solvent selection, scientists and drug development professionals can generate reliable and accurate solubility data. This information will be invaluable for the advancement of research and development projects involving this compound.

References

A Technical Guide to the Theoretical Analysis of 5-Chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize the structure of 5-Chloroquinoxaline. While detailed published theoretical calculations specifically for the 5-chloro isomer are limited, this document outlines the established computational protocols and presents illustrative data from closely related chloroquinoxaline derivatives. This approach serves as a robust framework for researchers undertaking similar theoretical investigations.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₈H₅ClN₂. It belongs to the quinoxaline family, which are bicyclic compounds composed of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Theoretical calculations are instrumental in understanding the structural, electronic, and spectroscopic properties of such molecules, providing insights that can guide drug design and development.

Computational Methodology: A Practical Workflow

The theoretical investigation of this compound's structure typically involves a multi-step computational workflow. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.

A typical workflow for the theoretical analysis is as follows:

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry. This is achieved through geometry optimization calculations. A common and reliable method for this is the B3LYP functional with a 6-311++G(2d,2p) basis set.[2][3] The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

Frequency Calculations

Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

-

Prediction of Spectroscopic Data: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.

NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to predict the NMR chemical shifts (¹H and ¹³C) of the molecule.[3] These theoretical predictions are invaluable for interpreting and assigning experimental NMR spectra.

Theoretical vs. Experimental Data: A Comparative Analysis

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. This comparison allows for a more confident interpretation of both the theoretical and experimental findings.

Structural Parameters of Chloroquinoxalines: An Illustrative Example

Bond Lengths

| Bond | Theoretical (Å)[2] | Experimental (Å)[2] |

| Cl1-C6 | 1.750 | 1.737 |

| C2-N1 | 1.391 | 1.381 |

| C3-N4 | 1.390 | 1.383 |

| C5-C6 | 1.392 | 1.385 |

| C6-C7 | 1.394 | 1.380 |

| C7-C8 | 1.390 | 1.378 |

| C8-C9 | 1.411 | 1.407 |

| C9-C10 | 1.414 | 1.410 |

| C10-C5 | 1.401 | 1.398 |

| C9-N1 | 1.400 | 1.397 |

| C10-N4 | 1.400 | 1.398 |

Bond Angles

| Angle | Theoretical (°)[2] | Experimental (°)[2] |

| C5-C6-C7 | 120.9 | 121.2 |

| C6-C7-C8 | 120.3 | 120.4 |

| C7-C8-C9 | 119.2 | 119.2 |

| C8-C9-C10 | 121.1 | 120.8 |

| C9-C10-C5 | 118.2 | 118.1 |

| C10-C5-C6 | 120.3 | 120.3 |

| N1-C9-C8 | 120.2 | 120.3 |

| N4-C10-C5 | 120.1 | 120.3 |

Spectroscopic Properties: Theoretical Predictions

The following sections present theoretical spectroscopic data for a chloroquinoxaline derivative, which can serve as a benchmark for studies on this compound.

Vibrational Frequencies (FT-IR)

Theoretical vibrational frequency calculations can be compared with experimental FT-IR spectra. For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the C-Cl stretching vibration was identified in the theoretical spectrum.[3] The correlation between calculated and experimental frequencies is often improved by applying a scaling factor.[4]

| Vibrational Mode | Theoretical (cm⁻¹)[3] | Experimental (cm⁻¹)[3] |

| C-H stretch (aromatic) | 3235.6 - 3331.4 | ~3186.7 |

| C=O stretch | 1703.4 - 1709.9 | Not specified |

| C=C stretch (aromatic) | 1591 - 1612 | Not specified |

| C-Cl stretch | ~700 | ~700-1138.5 |

Note: The theoretical values are often scaled to better match experimental data. The experimental C-Cl stretching frequency can vary significantly depending on the specific molecular environment.

NMR Chemical Shifts

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO method.[3] The following table shows a comparison of experimental and theoretical chemical shifts for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione.

| Atom | Experimental ¹³C (ppm)[2] |

| C2 | 154.05 |

| C3 | 153.82 |

| C5 | 123.56 |

| C6 | 128.24 |

| C7 | 126.09 |

| C8 | 117.44 |

| C9 | 131.75 |

| C10 | 131.72 |

Experimental Protocols

Synthesis of Chloroquinoxaline Derivatives

A general method for the synthesis of chloroquinoxaline derivatives involves the condensation of a substituted o-phenylenediamine with oxalic acid, followed by further functionalization. For instance, 6-chloroquinoxaline-2,3(1H,4H)-dione can be synthesized by the condensation of 4-chlorobenzene-1,2-diamine with oxalic acid in a hydrochloric acid solution.[2][3]

Spectroscopic Characterization

-

FT-IR Spectroscopy: Infrared spectra are typically recorded using a spectrometer, with samples prepared as KBr pellets or analyzed directly.[3]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer in a suitable deuterated solvent, such as DMSO-d₆.[2]

Conclusion

This technical guide has outlined the standard theoretical procedures for the structural and spectroscopic characterization of this compound. While specific computational data for this isomer is sparse in the current literature, the provided methodologies and illustrative data from closely related compounds offer a comprehensive framework for researchers. The combination of DFT-based calculations for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction, followed by validation against experimental data, represents a powerful approach to elucidate the molecular properties of this compound and its derivatives, thereby supporting their potential development in medicinal chemistry and materials science.

References

5-Chloroquinoxaline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Chloroquinoxaline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, synthesis, physicochemical properties, and its emerging role in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Chemical Information

CAS Number: 62163-09-1[1]

Molecular Formula: C8H5ClN2[2]

Molecular Weight: 164.59 g/mol [2]

IUPAC Name: this compound

| Property | Value | Source |

| CAS Number | 62163-09-1 | ChemicalBook[1] |

| Molecular Formula | C8H5ClN2 | Stenutz[2] |

| Molecular Weight | 164.59 g/mol | Stenutz[2] |

| Synonyms | This compound | ChemicalBook[1] |

Synthesis and Experimental Protocols

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The most common and versatile method for preparing the quinoxaline scaffold is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] This approach offers a straightforward route to a wide array of substituted quinoxalines.

General Experimental Protocol for Quinoxaline Synthesis

This protocol outlines a common method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a diketone, which can be adapted for the synthesis of this compound.

Materials:

-

o-Phenylenediamine (or a substituted analog such as 3-chloro-o-phenylenediamine)

-

1,2-Diketone (e.g., benzil, 2,3-butanedione)

-

Ethanol or other suitable solvent

-

Catalyst (optional, e.g., acetic acid, Lewis acids)

Procedure:

-

Dissolve the o-phenylenediamine derivative (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add the 1,2-diketone (1 equivalent) to the solution.

-

If required, add a catalytic amount of acid (e.g., a few drops of acetic acid).

-

The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity.

Anticancer Potential

Quinoxaline derivatives have shown considerable promise as anticancer agents, targeting various mechanisms involved in tumor growth and progression.

1. Topoisomerase Inhibition:

A notable derivative, Chloroquinoxaline sulfonamide (CQS), has been identified as a topoisomerase IIα/β poison.[5] Topoisomerases are crucial enzymes that regulate DNA topology and are essential for DNA replication and transcription.[6][7][8] By inhibiting these enzymes, CQS can induce DNA damage and trigger apoptosis in cancer cells. CQS has demonstrated activity against a range of human solid tumors in preclinical studies and has entered Phase I clinical trials.[9][10]

2. PI3K/mTOR Signaling Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][11][12] Several quinoxaline derivatives have been developed as potent inhibitors of the PI3K/mTOR pathway, demonstrating the potential of this chemical class to target this key oncogenic signaling cascade.[2][9][11][13]

Below is a diagram illustrating the general workflow for screening potential anticancer compounds like this compound.

Other Therapeutic Areas

Beyond oncology, quinoxaline derivatives are being explored for a variety of other therapeutic applications, leveraging their diverse biological activities.

Signaling Pathways of Interest

The PI3K/Akt/mTOR pathway is a central signaling node in cancer biology. Quinoxaline-based inhibitors that target this pathway hold significant therapeutic promise.

The following diagram illustrates the PI3K/mTOR signaling pathway and the inhibitory action of certain quinoxaline derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their versatile synthesis and broad range of biological activities, particularly as anticancer agents targeting key signaling pathways like PI3K/mTOR and enzymes such as topoisomerases, make them a focal point for ongoing research. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound derivatives will be crucial in unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. DNA topoisomerase targeting drugs | Oncohema Key [oncohemakey.com]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

The Influence of Substitution on the Electronic Properties of Quinoxalines: A Technical Guide for Researchers

An in-depth exploration of the electronic landscape of substituted quinoxalines, offering crucial insights for professionals in drug development and materials science. This guide details the interplay between substituent effects and the electronic characteristics of the quinoxaline core, supported by quantitative data, experimental methodologies, and visual pathway models.

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, is a cornerstone in the development of a diverse array of biologically active compounds and functional organic materials.[1][2] The inherent electron-deficient nature of the pyrazine ring, coupled with the aromaticity of the benzene ring, bestows upon the quinoxaline core a unique electronic framework that is highly tunable through substitution.[3] This adaptability allows for the fine-tuning of molecular orbitals, redox potentials, and photophysical properties, making substituted quinoxalines attractive candidates for applications ranging from anticancer therapeutics to organic electronics.[4][5] Understanding the intricate relationship between the nature and position of substituents and the resultant electronic properties is paramount for the rational design of novel quinoxaline-based molecules with desired functionalities.

Core Concepts: The Electronic Architecture of Substituted Quinoxalines

The electronic properties of substituted quinoxalines are primarily dictated by the energies and distributions of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy reflects its capacity to accept an electron (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that influences the molecule's stability, reactivity, and optical properties.[6]

Substituents on the quinoxaline ring system can significantly modulate these electronic parameters. Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, tend to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, and halo groups, lower the LUMO energy level, facilitating reduction.[3] This targeted manipulation of frontier orbital energies allows for the precise tuning of the electrochemical and photophysical behavior of quinoxaline derivatives.

Quantitative Analysis of Electronic Properties

The electronic characteristics of substituted quinoxalines can be quantitatively assessed through both experimental techniques and computational modeling. Cyclic voltammetry (CV) is a powerful electrochemical method used to determine the redox potentials, which are directly related to the HOMO and LUMO energy levels.[7] UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, from which the optical band gap can be derived.[8] Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable for predicting and rationalizing the electronic structures and properties of these compounds.[9][10]

The following tables summarize key electronic properties for a selection of substituted quinoxalines, compiled from various experimental and computational studies.

Table 1: Experimentally Determined Electronic Properties of Selected Substituted Quinoxalines

| Quinoxaline Derivative | Substituent(s) | EHOMO (eV) | ELUMO (eV) | Electrochemical Band Gap (eV) | λmax (nm) | Reference(s) |

| Quinoxaline | Unsubstituted | - | - | - | 315 | [11] |

| 2,3-Diphenylquinoxaline | 2,3-Diphenyl | -5.85 | -3.52 | 2.33 | 345 | [12] |

| 2,3-Bis(4-methoxyphenyl)quinoxaline | 2,3-Bis(4-methoxyphenyl) | -5.68 | -3.45 | 2.23 | 360 | [12] |

| 6,7-Difluoro-2,3-diphenylquinoxaline | 6,7-Difluoro, 2,3-Diphenyl | -5.95 | -3.65 | 2.30 | 340 | [12] |

| 6-Nitro-2,3-diphenylquinoxaline | 6-Nitro, 2,3-Diphenyl | -6.10 | -3.80 | 2.30 | 355 | [12] |

Table 2: Computationally Determined Electronic Properties of Selected Substituted Quinoxalines (DFT)

| Quinoxaline Derivative | Substituent(s) | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference(s) |

| Quinoxaline | Unsubstituted | -6.89 | -1.54 | 5.35 | 0.53 | [9] |

| 6-Chloroquinoxaline | 6-Chloro | -7.01 | -1.82 | 5.19 | 1.85 | [9] |

| 6-Nitroquinoxaline | 6-Nitro | -7.54 | -2.68 | 4.86 | 4.65 | [9] |

| 6-Aminoquinoxaline | 6-Amino | -6.23 | -1.11 | 5.12 | 2.54 | [9] |

| 6-Methoxyquinoxaline | 6-Methoxy | -6.45 | -1.19 | 5.26 | 2.31 | [9] |

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to probe the redox properties of a substance in solution.[13]

Methodology: A typical CV experiment is conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[14] The sample is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure sufficient conductivity. The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The obtained voltammogram provides information on the oxidation and reduction potentials of the analyte.[15] The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, often referenced against an internal standard like ferrocene.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule.[16]

Methodology: A solution of the quinoxaline derivative is prepared in a UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).[17] A blank measurement is first taken using a cuvette containing only the solvent. The sample solution is then placed in the spectrophotometer, and the absorbance is measured as a function of wavelength. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. The optical band gap can be estimated from the onset of the absorption band.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. bioengineer.org [bioengineer.org]

- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 14. ossila.com [ossila.com]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. mt.com [mt.com]

- 17. ossila.com [ossila.com]

- 18. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

5-Chloroquinoxaline as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, has long been recognized as a "privileged" structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their investigation in a multitude of therapeutic areas. Among these, 5-chloroquinoxaline has emerged as a particularly interesting core, with the chlorine substituent at the 5-position often contributing to enhanced potency and favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Synthesis of the this compound Core

The primary and most classical method for the synthesis of the quinoxaline ring system involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound derivatives, this typically involves starting with 3-chloro-1,2-phenylenediamine.

A general synthetic scheme involves the reaction of 3-chloro-1,2-phenylenediamine with an appropriate α-dicarbonyl compound in a suitable solvent, often under acidic or basic catalysis, or simply by heating. The choice of the dicarbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline ring.

Further functionalization of the this compound scaffold is commonly achieved through nucleophilic aromatic substitution reactions, where the chlorine atom at other positions (e.g., 2 or 3, if introduced) can be displaced by a variety of nucleophiles such as amines, thiols, and alcohols, leading to a diverse library of compounds.

Biological Activities of this compound Derivatives

The this compound scaffold has been incorporated into a wide range of molecules demonstrating significant therapeutic potential, including anticancer, antimicrobial, and antiviral activities.

Anticancer Activity

This compound derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 4.4 | [1] |

| MCF-7 (Breast) | 5.3 | [1] | |

| Compound 2 | HCT116 (Colon) | 2.5 | [1] |

| MCF-7 (Breast) | 9.0 | [1] | |

| Chloroquinoxaline Sulfonamide (CQS) | Breast, Lung, Melanoma, Ovarian Carcinomas | Inhibition of colony formation | [2] |

| 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one | GS4.3 (HCV replicon) | 7.5 ± 0.5 | [3] |

Note: This table presents a selection of data and is not exhaustive. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Antimicrobial Activity

The emergence of drug-resistant microbial strains has fueled the search for novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-8 (most at 4) | [4][5] |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [6] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Antiviral Activity

Several this compound derivatives have been investigated for their potential to combat viral infections. Their mechanisms of action can involve the inhibition of viral entry, replication, or other essential viral processes.

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound ID | Virus | EC50 | Reference |

| 1-(4-chloro-8-methyl[3][7][8]triazolo[4,3-a]quinoxalin-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | 25% plaque reduction at 20 µg/mL | [8] |

| 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one | Hepatitis C Virus (HCV) | 7.5 ± 0.5 µM | [3] |

Note: Antiviral activity is often reported as the effective concentration (EC50) required to inhibit viral replication by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-Substituted-6-Chloroquinoxalines[9]

Materials:

-

2,6-Dichloroquinoxaline

-

Appropriate alcohol, thiol, or amine

-

N,N-Dimethylformamide (DMF)

-

Triethylbenzylammonium chloride (TEBAC)

-

Potassium carbonate (K2CO3)

Procedure:

-

To a stirred solution of 2,6-dichloroquinoxaline (0.085 mol) and the respective alcohol, thiol, or amine (0.085 mol) in DMF (25 mL), add TEBAC (0.0085 mol) and K2CO3 (0.093 mol) at room temperature.

-

Heat the reaction mixture to 70-75°C and stir for 6-7 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and purify the crude product by column chromatography to afford the desired 2-substituted-6-chloroquinoxaline.

In Vitro Anticancer Activity: MTT Assay[7][10][11]

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[3][4][5]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

This compound derivatives dissolved in DMSO

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to the desired final inoculum concentration.

-

Compound Dilution: Perform two-fold serial dilutions of the this compound derivatives in broth directly in the 96-well plates.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay[8][12][13][14]

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Virus stock

-

Cell culture medium

-

This compound derivatives

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with medium containing various concentrations of the this compound derivative and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition

Many quinoxaline derivatives, including those with a 5-chloro substitution, have been identified as potent inhibitors of various protein kinases.[1][5] These enzymes play a crucial role in signal transduction pathways that are often dysregulated in cancer. By blocking the activity of kinases such as VEGFR, PDGFR, and Src, these compounds can inhibit tumor growth, angiogenesis, and metastasis.

Induction of Apoptosis

This compound derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key proteins in the apoptotic pathway, such as the Bcl-2 family of proteins and caspases. Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) lead to the activation of caspases, the executioners of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by interfering with the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, some compounds have been shown to cause cell cycle arrest at the G2/M phase.[5]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral effects. The presence of the chloro group at the 5-position often plays a crucial role in enhancing the biological activity and tuning the physicochemical properties of these compounds. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the development of novel and effective drugs for a range of diseases. This technical guide serves as a foundational resource to aid researchers in this exciting and important field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review [mdpi.com]

- 4. iris.unica.it [iris.unica.it]

- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Strike: A Technical Guide to the Biological Targets of 5-Chloroquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. The introduction of a chloro-substituent at the 5-position of the quinoxaline ring has been shown to modulate the pharmacological profile of these derivatives, leading to potent and selective inhibitors of various biological targets. This in-depth technical guide serves as a comprehensive resource on the core biological targets of 5-chloroquinoxaline derivatives, providing a wealth of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to aid in drug discovery and development efforts.

Core Biological Targets and Quantitative Activity

This compound derivatives have demonstrated promising activity against a range of biological targets, primarily implicated in cancer, microbial infections, and inflammation. The following tables summarize the quantitative data for the inhibitory activity of various this compound derivatives against their key molecular targets.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Derivative A | VEGFR-2 | 0.062 | [1] |

| Derivative B | c-Met | 1.9 | [2] |

| CQS | Topoisomerase IIα/β | Not specified | [3] |

| Derivative C | HCT116 (Colon) | 4.4 | [4] |

| Derivative D | PC-3 (Prostate) | 2.11 | [5] |

| Derivative E | MCF-7 (Breast) | Not specified | [6] |

| Derivative F | HepG2 (Liver) | Not specified | [6] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | S. aureus | 4 - 16 | [7] |

| Quinoxaline Derivative | B. subtilis | 8 - 32 | [7] |

| Quinoxaline Derivative | E. coli | 8 | [8] |

| Quinoxaline Derivative | MRSA | 1 - 4 | [9] |

Table 3: Anti-inflammatory Activity of this compound Derivatives (IC50 Values)

| Compound ID | Target | IC50 (µM) | Reference |

| Pyrazolyl-quinoxaline | COX-2 | 0.0283 (nM) | [10] |

| Benzenesulfonamide derivative | COX-2 | 0.049 | [11] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are intrinsically linked to their ability to modulate critical cellular signaling pathways. Understanding these pathways is paramount for rational drug design and for elucidating the mechanism of action of novel compounds.

Kinase Inhibition in Cancer Therapy

A primary anticancer mechanism of this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[1]

c-Met Signaling Pathway: The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a critical role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.

References

- 1. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Reactivity of the C-Cl Bond in 5-Chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bond in 5-chloroquinoxaline. The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, and understanding the reactivity of its halo-substituted derivatives is crucial for the development of novel compounds with desired biological activities and material properties. The C-Cl bond at the 5-position of the quinoxaline ring offers a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Concepts of Reactivity

The reactivity of the C-Cl bond in this compound is primarily governed by the electron-deficient nature of the quinoxaline ring system. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, which polarizes the C-Cl bond and makes the carbon atom susceptible to nucleophilic attack. This inherent reactivity allows for the displacement of the chloride ion by a variety of nucleophiles.

Furthermore, the C-Cl bond serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These modern synthetic methods provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures based on the quinoxaline core.

Key Chemical Transformations

The C-Cl bond in this compound can undergo several key transformations, which are detailed below.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of this compound. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the chloride ion to yield the substituted product. The electron-withdrawing nature of the quinoxaline ring system facilitates this reaction.[1]

Common nucleophiles employed in SNAr reactions with chloroquinoxalines include alkoxides (O-nucleophiles), amines (N-nucleophiles), and thiolates (S-nucleophiles).

This protocol is a general representation and may require optimization for specific substrates.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

-

Addition of Nucleophile: Add sodium methoxide (1.2-2.0 eq.) to the solution. The reaction mixture may be heated to facilitate the dissolution of the reagents.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: General experimental workflow for SNAr reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound, allowing for the formation of C-C and C-N bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[2] This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Chloroquinoxalines

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 75-90 | [3] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [4] |

| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 120 | 12 | 94 | [3] |

Note: The data presented is for closely related chloroquinoxaline systems and serves as a predictive guide for the reactivity of this compound.

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.) in a suitable solvent (e.g., toluene, 1,4-dioxane, DMF) and water (if necessary), add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (if required).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[5][6] This reaction is a powerful method for synthesizing N-aryl quinoxalines.

Quantitative Data for Buchwald-Hartwig Amination of Chloro-heterocycles

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 85-95 | [7] |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 | |

| 3 | N-Methylaniline | Pd₂(dba)₃ (0.25) | L1 (0.5) | KOtBu | Toluene | RT | 1 | >95 |

Note: The data is based on reactions with various aryl chlorides and serves as a general guideline.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base. Add this compound and the amine.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction Conditions: Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]

Quantitative Data for Sonogashira Coupling of Chloro-aromatics

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | ~88 | [5] |

| 2 | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | THF | 65 | 2 | High | [10] |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | Good | [5] |

Note: The data is based on reactions with various aryl halides and serves as a general guideline.

-

Reaction Setup: To a solution of this compound in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) under an inert atmosphere, add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

-

Base Addition: Add a base, which is often the amine solvent itself or an added base like diisopropylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: Filter the reaction mixture to remove the catalyst and salts. Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycles of Sonogashira Coupling

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Conclusion

The C-Cl bond in this compound is a key functional group that enables a wide range of chemical transformations. Its reactivity towards nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions makes it a valuable starting material for the synthesis of diverse and complex quinoxaline derivatives. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore the chemical space around the quinoxaline scaffold, paving the way for the discovery of new therapeutic agents and advanced materials. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- 1. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 8. mdpi.com [mdpi.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 5-Chloroquinoxaline from o-Phenylenediamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloroquinoxaline, a key building block in medicinal chemistry and materials science. The described method involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with glyoxal.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. Their diverse applications in pharmaceuticals, agrochemicals, and organic electronics have driven the development of efficient synthetic methodologies. The synthesis of this compound is of particular interest as the chlorine substituent provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and materials science research.

The primary synthetic route to the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This robust and widely applicable reaction allows for the preparation of a broad range of substituted quinoxalines. In the case of this compound, the synthesis commences with 4-chloro-o-phenylenediamine, which upon reaction with glyoxal, yields the target molecule.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and glyoxal. The reaction proceeds via the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to the aromatic quinoxaline product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-chloro-1,2-phenylenediamine and glyoxal.

Materials and Equipment:

-

4-chloro-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (10 mmol, 1.42 g) in 100 mL of ethanol.

-

Addition of Reactants: To the stirred solution, add glyoxal (40% aqueous solution, 12 mmol, 1.74 g) followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-